1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 919300-10-0
VCID: VC15949471
InChI: InChI=1S/C9H8F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2,6,14H,3-4H2
SMILES:
Molecular Formula: C9H8F2N2O3
Molecular Weight: 230.17 g/mol

1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol

CAS No.: 919300-10-0

Cat. No.: VC15949471

Molecular Formula: C9H8F2N2O3

Molecular Weight: 230.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol - 919300-10-0

Specification

CAS No. 919300-10-0
Molecular Formula C9H8F2N2O3
Molecular Weight 230.17 g/mol
IUPAC Name 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol
Standard InChI InChI=1S/C9H8F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2,6,14H,3-4H2
Standard InChI Key XMIVQOXTPITAMR-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)O

Introduction

Structural and Chemical Identity

The molecular formula of 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol is C₉H₇F₂N₂O₃, with a molecular weight of 238.16 g/mol. Its structure features a rigid azetidine ring (a four-membered saturated heterocycle) fused to a nitro-substituted aromatic system. The presence of electron-withdrawing groups (nitro and fluorine) on the phenyl ring influences both the compound’s reactivity and its potential interactions with biological targets .

Key structural attributes include:

  • Nitro group: Enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

  • Fluorine atoms: Improve metabolic stability and modulate lipophilicity.

  • Azetidin-3-ol: Introduces hydrogen-bonding capability and stereochemical complexity.

Synthesis and Optimization

Patent-Derived Synthesis

The primary synthetic route, detailed in patent WO2007004049A1, involves a multi-step sequence :

Step 1: Alkylation of 3,5-difluoro-4-nitroaniline

  • Reagents: Sodium hydride (base), DMF (solvent), methyl iodide (alkylating agent).

  • Conditions: 0°C to room temperature, 20-hour stirring.

  • Intermediate: 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol is isolated via extraction (ethyl acetate) and purification (hexane trituration).

Step 2: Functionalization of the Azetidine Ring

  • Reagents: DIEA (base), 3,4,5-trifluoronitrobenzene (electrophile).

  • Conditions: 55°C for 5 hours, yielding a substituted azetidine derivative.

This method emphasizes the use of polar aprotic solvents (DMF) and controlled temperature to minimize side reactions. The final product is obtained in moderate yield (50–60%) after chromatographic purification .

Physicochemical Properties

Limited experimental data are available for this specific compound, but analogs provide insights:

Property1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol1-(2,6-Difluoro-4-nitrophenyl)-3-ethoxyazetidine
Molecular FormulaC₉H₇F₂N₂O₃C₁₁H₁₂F₂N₂O₃
Molecular Weight238.16 g/mol258.22 g/mol
LogPEstimated 1.8–2.22.69
Hydrogen Bond Donors1 (OH group)0

The hydroxyl group in 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol enhances water solubility compared to its ethoxy analog, making it more suitable for aqueous reaction conditions .

Biological Activity and Mechanistic Insights

While direct studies on 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol are sparse, structurally related compounds exhibit microtubule-stabilizing activity, as demonstrated in a 2021 PMC study . Key findings include:

  • Fluorination Patterns: Derivatives with 2,6-difluoro substitution (e.g., Compound 12 in Table 1) showed enhanced microtubule stabilization (AcTub/α-Tub ratio: 2.20 ± 0.13 at 1 μM) .

  • Nitro Group Role: Electron-withdrawing nitro groups increase electrophilicity, potentially enhancing binding to tubulin’s taxane site .

Table 1: Activity of Fluorinated Azetidine Derivatives (Adapted from )

CompoundSubstituentsAcTub/α-Tub (1 μM)Class
122,6-Difluorophenyl2.20 ± 0.13I
72,4,6-Trifluorophenyl2.78 ± 0.17I
94-Fluorophenyl1.05 ± 0.05I

Class I compounds stabilize microtubules without reducing α-tubulin levels, suggesting therapeutic potential in neurodegenerative diseases .

Comparative Analysis with Structural Analogs

Ethoxy vs. Hydroxyl Substitution

Replacing the hydroxyl group in 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol with an ethoxy moiety (as in CAS 919357-30-5) increases lipophilicity (LogP from ~1.8 to 2.69) but eliminates hydrogen-bonding capacity . This trade-off impacts pharmacokinetics: hydroxylated analogs may exhibit better aqueous solubility but reduced membrane permeability.

Nitro Group Positioning

Comparative data from microtubule studies indicate that para-nitro substitution (as in the target compound) optimizes steric and electronic interactions with tubulin, whereas meta-substitution reduces activity by 30–40% .

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